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Compound of Interest

Compound Name: 1-Chloro-3-methoxyisoquinoline

CAS No.: 16535-95-8

Cat. No.: B3108417

Get Quote

Regioselective Scaffold for Kinase & KRas Inhibitor
Synthesis
Executive Summary
1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a "privileged scaffold" intermediate

used extensively in the synthesis of Tyrosine Kinase Inhibitors (TKIs), KRas G12D inhibitors,

and HCV antivirals. Its value lies in its orthogonal reactivity: the C1-chloro position is highly

activated for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (

), while the C3-methoxy group serves as a stable electronic modulator that can be
demethylated later to reveal a hydroxyl handle for solubility-enhancing groups.

This guide details the specific protocols for leveraging this molecule's unique electronic

asymmetry, preventing common regioselectivity errors, and optimizing yields in high-value drug

synthesis.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3108417#bc-rfq
https://www.benchchem.com/product/b3108417/docs?utm_src=pdf-body#advanced-protocol-using-1-chloro-3-methoxyisoquinoline-as-a-pharmaceutical-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Profile & Reactivity Logic
2.1 Electronic Structure & Selectivity
The isoquinoline ring system possesses a dipole that makes the C1 position electron-deficient

(electrophilic) due to the adjacent nitrogen atom (

bond imine character).

C1-Chloro (Active Site): Highly reactive toward oxidative addition (Pd) and nucleophilic

attack.

C3-Methoxy (Modulator): Electron-donating group (EDG). It deactivates the ring slightly

compared to a naked isoquinoline but directs steric bulk away from the N-atom. It is

generally stable under standard coupling conditions but can be cleaved with

or pyridine-HCl.

2.2 Reactivity Map

1-Chloro-3-methoxyisoquinoline
(CAS: 16535-95-8)

Suzuki-Miyaura Coupling
(C1-Aryl bond formation)

Target: Biaryl Kinase Inhibitors

Pd(0), Ar-B(OH)2
Base, Heat

SNAr Displacement
(C1-N or C1-S bond)

Target: KRas/HCV Inhibitors

R-NH2 / R-SH
K2CO3, DMF

C3-Demethylation
(Post-coupling)

Target: 3-Hydroxyisoquinoline

BBr3, DCM
-78°C to RT
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Figure 1: Orthogonal reactivity profile. The C1-Cl is the primary handle for diversification.

Critical Pre-Requisite: Synthesis & Purity
Warning: Isomer Confusion. A common error in sourcing or synthesizing this intermediate is

confusing it with 3-chloro-1-methoxyisoquinoline.
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Correct Route: 3-methoxyisoquinolin-1(2H)-one +

1-Chloro-3-methoxyisoquinoline.

Incorrect Route: 1,3-dichloroisoquinoline + NaOMe

3-chloro-1-methoxyisoquinoline (Major product due to higher C1 reactivity).

Purity Check:

1H NMR (DMSO-d6): Characteristic singlet for C4-H around

7.4–7.6 ppm. The methoxy singlet appears at

3.9–4.0 ppm.

Impurity: The 1-methoxy isomer will show distinct shifts for the aromatic protons due to the

loss of the deshielding C1-Cl effect.

Application Protocol A: Suzuki-Miyaura Coupling
Application: Synthesis of biaryl cores for SRC/Abl kinase inhibitors.

Mechanism
The electron-poor pyridine ring of the isoquinoline facilitates rapid oxidative addition of Pd(0)

into the C1-Cl bond, even without specialized ligands.

Standard Operating Procedure (SOP)
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Component Equivalents Role Notes

1-Chloro-3-

methoxyisoquinoline
1.0 Substrate Limiting reagent.

Aryl Boronic Acid 1.2 – 1.5 Coupling Partner
Excess ensures

completion.

Pd(PPh3)4 0.05 (5 mol%) Catalyst
Robust, standard

catalyst.

K2CO3 (2M aq) 3.0 Base Activates boronic acid.

Dioxane [0.1 M] Solvent
Miscible with water,

high boiling point.

Step-by-Step:

Charge: In a reaction vial, combine 1-chloro-3-methoxyisoquinoline (1.0 equiv), aryl

boronic acid (1.2 equiv), and

(5 mol%).

Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

Solvent: Add degassed 1,4-dioxane and 2M aqueous

(3:1 ratio).

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of boronic

acid fragment + 158 - 1).

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[1][2]

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Optimization Tip: For sterically hindered boronic acids (ortho-substituted), switch to Pd(dppf)Cl2

or XPhos Pd G2 and use anhydrous conditions (
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/ Toluene / 100°C).

Application Protocol B: Nucleophilic Aromatic
Substitution ( )
Application: Synthesis of amino-isoquinoline cores found in KRas G12D inhibitors (e.g.,

Adagrasib analogs).

Mechanism
The C1 position is activated for nucleophilic attack.[3] The reaction proceeds via a

Meisenheimer-like transition state. Strong nucleophiles (thiols, primary amines) react under

mild conditions.

SOP: Thiol/Amine Displacement
Component Equivalents Role

1-Chloro-3-

methoxyisoquinoline
1.0 Substrate

Nucleophile (R-SH or R-NH2) 1.2 – 2.0 Reactant

Base (Cs2CO3 or DIPEA) 2.0 – 3.0 Acid Scavenger

Solvent (DMF or DMSO) [0.2 M] Polar Aprotic

Step-by-Step:

Dissolve: Dissolve 1-chloro-3-methoxyisoquinoline in dry DMF.

Add Base: Add

(for thiols/phenols) or DIPEA (for amines).

Add Nucleophile: Add the amine or thiol dropwise.

Reaction:

Thiols:[4] Stir at 25°C (RT) for 2–6 hours.
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Amines: Heat to 60–80°C for 4–16 hours.

Quench: Pour into ice water. The product often precipitates.

Isolation: Filter the precipitate or extract with DCM.

Case Study Data (from Patent US20240025919A1): Reaction of 1-chloro-3-
methoxyisoquinoline with allyl mercaptan using

in DMF at 25°C proceeded overnight to yield the C1-thioether, a key intermediate for tetracyclic
KRas inhibitors [1].

Strategic Workflow: KRas Inhibitor Synthesis
The following diagram illustrates how this intermediate is used to build complex tetracyclic

drugs.
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Start: 3-Methoxyisoquinolin-1(2H)-one

Step 1: Chlorination
(POCl3, MeCN, 80°C)

Yield: >90%

Intermediate:
1-Chloro-3-methoxyisoquinoline

Step 2: SNAr Displacement
(Allyl Mercaptan / Amine)

Builds 'Tail' Region

Step 3: Ring Closure / Coupling
(Grubbs Cat. or Suzuki)
Forms Tetracyclic Core

Final Drug Candidate
(e.g., KRas G12D Inhibitor)

Click to download full resolution via product page

Figure 2: Synthetic workflow for KRas inhibitors utilizing the 1-chloro-3-methoxyisoquinoline
scaffold.
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Problem Probable Cause Solution

Low Yield (Suzuki)
Protodehalogenation (Cl

replaced by H).

Switch to anhydrous conditions

(Toluene/Dioxane). Avoid

alcoholic solvents.

No Reaction (SNAr)
Nucleophile is too weak (e.g.,

aniline).

Increase temp to 120°C or use

Buchwald conditions (Pd-

catalyzed amination) instead of

SNAr.

Regioisomer Impurity
Incorrect starting material

synthesis.

Verify starting material is 1-

chloro-3-methoxy, not 3-chloro-

1-methoxy. Check C4-H NMR

shift.

Hydrolysis

Wet solvent converting C1-Cl

back to C1-OH

(isoquinolinone).

Ensure solvents are

anhydrous. Store intermediate

under inert atmosphere.

Safety & Handling
Hazards: 1-Chloro-3-methoxyisoquinoline is an organochloride. It may be a skin sensitizer

and irritant.

Reactivity: Avoid contact with strong oxidizing agents. The C1-Cl bond is labile; hydrolysis

releases HCl gas if exposed to moisture/acid.

Storage: Store at 2–8°C under Argon/Nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3108417?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

